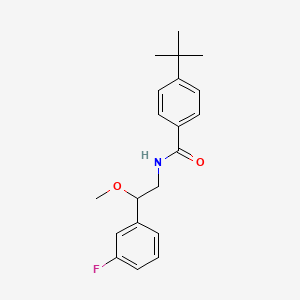

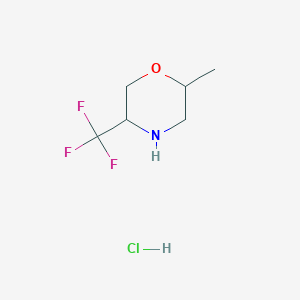

4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as pharmaceutical agents and are also used in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to introduce nucleophiles and form a wide range of enantioenriched amines. This method could potentially be applied to the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the properties and reactivity of the compound. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the synthesis of N-nitrosoamides, hydrolysis to carboxylic acids, and the formation of benzocoumarins and isocoumarins . These reactions can be mediated by reagents such as tert-butyl nitrite (TBN) and can involve functional group interconversions, bond activations, and catalysis. The specific reactivity of "4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide" would depend on its functional groups and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups can affect the solubility, thermal stability, and glass transition temperatures of polyamides derived from these compounds . The presence of fluorine substituents can provide stability to oxidizing conditions and influence the electronic properties, such as HOMO and LUMO energies . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test .

Applications De Recherche Scientifique

Synthesis and Material Properties

4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is involved in the synthesis and characterization of new materials, showing applications in the development of polymers and gels. For instance, its structural components have been utilized in creating polyamides with significant thermal stability and solubility in various polar solvents, leading to materials that form transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). Additionally, derivatives similar in structure have been incorporated into organogels based on amphiphilic perylenetetracarboxylic diimides, demonstrating the ability to form fluorescent gels, suggesting potential applications in novel organogel designs (Haixia Wu et al., 2011).

Chemical Synthesis and Reactions

Research has also explored its utility in chemical synthesis and reactions, highlighting its role in the development of new chemical processes and compounds. For example, studies on the nucleophilic substitutions and radical reactions of similar compounds have provided valuable insights into synthetic organic chemistry, demonstrating the versatility of tert-butyl phenylazocarboxylates as building blocks (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Fluorescent Chemosensors

Another significant application is in the development of fluorescent chemosensors, where related compounds have been used to create sensors for detecting ions. For instance, a phenoxazine-based fluorescence chemosensor was synthesized for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity, suggesting its potential for live cell imaging and biological applications (P. Ravichandiran et al., 2019).

Electroluminescence and Mechanochromism

Moreover, N-substituted tetraphenylethene-based benzimidazoles, structurally related to 4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide, exhibit aggregation-induced emission, fast-reversible mechanochromism, and electroluminescence, showcasing their use in the development of materials for optoelectronic devices (Tengfei Zhang et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO2/c1-20(2,3)16-10-8-14(9-11-16)19(23)22-13-18(24-4)15-6-5-7-17(21)12-15/h5-12,18H,13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKHWZNHDCFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)

![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)